molecular formula C8H12O3 B2744516 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid CAS No. 1783375-83-6

1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid

Cat. No. B2744516
CAS RN: 1783375-83-6
M. Wt: 156.181
InChI Key: PKEBYMZDMLQXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid, also known as OPC, is a cyclopropane derivative that has been widely used in scientific research. It is a versatile compound that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Ethylene Precursor in Plants
The role of cyclopropane carboxylic acid derivatives in plant biology is exemplified by their involvement in the synthesis and metabolism of ethylene, a crucial plant hormone. Research identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a significant conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), a direct ethylene precursor in higher plants. This finding underscores the importance of cyclopropane derivatives in plant ethylene biosynthesis pathways, which are vital for plant growth, development, and stress responses (Hoffman et al., 1982).

Stereochemical Analysis and Synthesis
The stereochemical complexity of cyclopropane amino acids, including derivatives of 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid, has been explored through atmospheric pressure chemical ionization multi-stage mass spectrometry. This technique enables the detailed characterization of stereoisomeric synthons, facilitating the development of methodologies for their synthesis and analysis, thereby expanding the utility of cyclopropane derivatives in stereochemical studies and organic synthesis (Cristoni et al., 2000).

Cyclopropanation and Ring-Opening Reactions
Cyclopropanes, including those related to 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid, serve as key intermediates in synthetic organic chemistry, enabling the construction of complex molecular architectures. The high pressure reaction of cyclopropanes with indoles catalyzed by ytterbium triflate is a notable example, demonstrating the potential of cyclopropane derivatives in facilitating diverse synthetic transformations through smooth ring-opening processes (Harrington & Kerr, 1997).

Bioactive Compound Synthesis
The synthesis and biological activity of cyclopropane-containing compounds, such as 1-aminocyclopropane-1-carboxylic acid derivatives, highlight the potential of these molecules in medicinal chemistry. Their wide range of biological activities, including antifungal, antimicrobial, and antitumoral properties, underscore the relevance of cyclopropane derivatives in the discovery and development of new therapeutic agents (Coleman & Hudson, 2016).

properties

IUPAC Name

1-(oxolan-2-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)8(3-4-8)6-2-1-5-11-6/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEBYMZDMLQXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid

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